molecular formula C9H10O4 B1244556 4-Epi-ethiosolide

4-Epi-ethiosolide

Cat. No. B1244556
M. Wt: 182.17 g/mol
InChI Key: USWKEJMURBWWQX-FSDSQADBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Epi-ethiosolide is a natural product found in Sporothrix and Pezicula livida with data available.

Scientific Research Applications

  • Epi/perineural and Schwann Cells Affected by 2,4-D : A study by Sharifi Pasandi et al. (2017) showed that 2,4-dichlorophenoxyacetic acid affects epi/perineural and Schwann cells, leading to nerve damage through oxidative stress and apoptosis.

  • 4'-Epi-doxorubicin's Clinical Data : Research by Ganzina (1983) on 4'-epi-doxorubicin, a new anthracycline antibiotic, showed its binding to DNA and inhibition of nucleic acid synthesis, indicating potential in cancer treatment.

  • Efflux Pump Inhibitor from Microbes : A study by Tambat et al. (2022) identified an efflux pump inhibitor from microbial exudates, which could improve antibiotic effectiveness against resistant bacteria.

  • Heterologous Synthesis of 4-Ethylphenol in E. coli : Research by Zhang, Long, & Ding (2020) demonstrated the biosynthesis of 4-ethylphenol in Escherichia coli, potentially useful in the pharmaceutical and food industries.

  • Gastroprotective Activity of Potentilla fulgens : A study by Laloo et al. (2013) found that the ethanolic root extract of Potentilla fulgens has gastroprotective and antisecretory effects, justifying its traditional use for treating gastric ulcers.

  • Epigenetic Drugs in Cancer Therapy : Yang, Yang, & Wang (2021) reviewed the role of epigenetic drugs in cancer therapy, highlighting the importance of predictive biomarkers and combination therapies.

properties

Product Name

4-Epi-ethiosolide

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(3aR,4R,6aR)-4-ethyl-3-methylidene-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione

InChI

InChI=1S/C9H10O4/c1-3-5-6-4(2)8(10)13-7(6)9(11)12-5/h5-7H,2-3H2,1H3/t5-,6-,7-/m1/s1

InChI Key

USWKEJMURBWWQX-FSDSQADBSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]2[C@H](C(=O)O1)OC(=O)C2=C

Canonical SMILES

CCC1C2C(C(=O)O1)OC(=O)C2=C

synonyms

4-epi-ethisolide
4-ethyl-3a,6a-dihydro-3-methylenefuro(3,4-b)furan-2,6(3H,4H)-dione
ethisolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Epi-ethiosolide
Reactant of Route 2
4-Epi-ethiosolide
Reactant of Route 3
4-Epi-ethiosolide
Reactant of Route 4
Reactant of Route 4
4-Epi-ethiosolide
Reactant of Route 5
4-Epi-ethiosolide
Reactant of Route 6
4-Epi-ethiosolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.